DL-Homoserine

Overview

Description

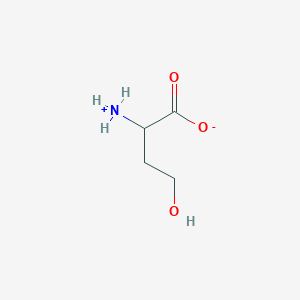

DL-Homoserine is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of the amino acid homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. This compound is a racemic mixture, meaning it contains equal parts of the D- and L- enantiomers of homoserine. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homoserine can be synthesized through several methods. One common approach involves the hydrolysis of homoserine lactone. The reaction typically involves the use of acidic or basic conditions to open the lactone ring, yielding this compound. Another method includes the reduction of aspartic acid derivatives using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce homoserine, which is then harvested and purified. This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: DL-Homoserine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form homoserine lactone or other oxidized derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Homoserine Lactone: Formed through oxidation.

Homoserinol: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Quorum Sensing and Bacterial Communication

Quorum Sensing Signal Molecule

DL-Homoserine is involved in the synthesis of acyl-homoserine lactones (AHLs), which are critical for bacterial communication through quorum sensing. AHLs serve as signaling molecules that allow bacteria to coordinate their behavior based on population density. For instance, research has demonstrated that N-Dodecanoyl-DL-homoserine lactone can be detected at low concentrations using surface-enhanced Raman spectroscopy (SERS), indicating its potential for real-time monitoring of bacterial populations in biofilms . This detection capability is essential for understanding bacterial virulence and behavior in various environments.

Case Study: Pseudomonas aeruginosa

In studies involving Pseudomonas aeruginosa, a known pathogenic bacterium, this compound lactones were shown to modulate immune responses in host cells. Specifically, N-Dodecanoyl-DL-homoserine lactone was found to stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β in mouse macrophages . This highlights the dual role of this compound as both a signaling molecule and a modulator of host immune responses.

Metabolic Engineering

Enhancement of Biochemical Processes

this compound plays a significant role in metabolic engineering, particularly in optimizing microbial processes. Research indicates that the addition of AHLs can enhance methane production in anaerobic granular sludge systems by improving substrate utilization . This application is vital for wastewater treatment and bioenergy production.

Table 1: Effects of AHLs on Methane Production

| AHL Type | Methane Production Enhancement (%) | Microbial Community Impact |

|---|---|---|

| C6-HSL | 58.07 | Increased Synergistetes population |

| C8-HSL | 46.64 | Enhanced glucose metabolism |

| 3O-C6-HSL | 46.75 | Improved acetic acid utilization |

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging research suggests that this compound and its derivatives may have therapeutic potential. For example, certain AHLs have been implicated in modulating cellular responses related to inflammation and apoptosis . The ability of these compounds to influence immune response pathways positions them as candidates for further investigation in drug development.

Case Study: Immune Modulation

A study investigating the effects of C12-HSL on human fibroblasts revealed its capacity to induce the production of interleukin-8 and promote apoptosis in macrophages . These findings suggest that this compound derivatives could be explored for their roles in treating inflammatory diseases or infections caused by quorum-sensing bacteria.

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, including the Schmidt reaction, which is significant for producing amino acids in laboratory settings . Understanding these synthesis pathways is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of DL-Homoserine involves its participation in metabolic pathways. It acts as an intermediate in the biosynthesis of essential amino acids, where it undergoes enzymatic transformations. The molecular targets include enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion to other compounds. These pathways are crucial for cellular function and growth.

Comparison with Similar Compounds

DL-Homoserine can be compared to other similar compounds such as:

L-Homoserine: The L-enantiomer of homoserine, which is more commonly found in nature and has specific biological roles.

Homoserine Lactone: A derivative of homoserine that plays a role in bacterial quorum sensing.

Threonine: An essential amino acid that is synthesized from homoserine.

Uniqueness: this compound’s uniqueness lies in its racemic nature, allowing it to participate in a broader range of chemical reactions compared to its individual enantiomers. This property makes it valuable in both research and industrial applications.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.

Biological Activity

DL-homoserine, an amino acid derivative, has garnered attention in various biological studies due to its role in metabolism and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on cellular processes, implications in disease models, and its interactions with other biological compounds.

Chemical Structure and Properties

This compound is a non-proteinogenic amino acid with the chemical formula . It exists in two enantiomeric forms: D-homoserine and L-homoserine. The compound is a key intermediate in the biosynthesis of threonine and methionine, essential amino acids for various organisms.

1. Cellular Viability and Apoptosis Induction

Research indicates that this compound can influence cellular viability and apoptosis. A study involving N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL), a derivative of homoserine, demonstrated that it decreased the viability of macrophage and epithelial cells in a dose- and time-dependent manner. This reduction was linked to the induction of endoplasmic reticulum (ER) stress and subsequent activation of apoptosis signaling pathways, characterized by increased levels of ER stress markers such as BIP, IRE1α, and CHOP .

2. Reactive Oxygen Species (ROS) Production

The treatment with OH-dDHL also resulted in significant ROS production, which is known to contribute to oxidative stress and cellular damage. The generation of ROS was confirmed through fluorescence intensity measurements, indicating that this compound derivatives can modulate oxidative stress responses in cells .

1. Role in Pathogen Interaction

This compound has been studied for its role in the growth and virulence of certain pathogens. For example, it has been shown that some strains of Trypanosoma brucei, a parasitic protozoan, are unable to utilize L-homoserine effectively for growth, indicating a potential metabolic limitation that could be exploited for therapeutic interventions .

2. Therapeutic Potential

The ability of this compound to induce apoptosis in cancer cells suggests potential applications in cancer therapy. By leveraging its apoptotic properties, researchers are exploring its use as an adjunct treatment to enhance the efficacy of existing cancer therapies .

Case Studies

Several case studies have highlighted the biological activity of this compound derivatives:

- Case Study 1: Apoptosis Induction in Macrophages

- Case Study 2: Impact on Pathogen Growth

- In a study examining T. brucei, varying concentrations of L-homoserine were supplemented to growth media. The results indicated that both wild-type and knockout strains showed no growth without threonine supplementation, highlighting the metabolic dependencies that could be targeted for drug development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Key Findings | Implications |

|---|---|---|

| Study 1 | Induction of apoptosis via ER stress markers | Potential cancer therapy |

| Study 2 | Inability of T. brucei to utilize L-homoserine | Target for therapeutic intervention |

| Study 3 | ROS production leading to cellular damage | Implications for oxidative stress research |

Q & A

Basic Research Questions

Q. Q1. What are the standard methods for synthesizing and characterizing DL-Homoserine in laboratory settings?

Methodological Answer: this compound (C₄H₉NO₃) is typically synthesized via chemical or enzymatic routes. For chemical synthesis, the Strecker synthesis or catalytic hydrogenation of corresponding keto acids is common. Characterization involves:

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 210 nm, achieving >98% purity .

- Structural confirmation : Nuclear magnetic resonance (NMR) for verifying stereochemistry and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., hydroxyl and amine groups) .

- Physical properties : Melting point determination (188–189°C) and solubility profiling (50 mg/mL in water, low solubility in ethanol/ether) .

Q. Q2. How should researchers design experiments to study this compound’s role in microbial quorum sensing?

Methodological Answer: this compound lactones (e.g., N-(3-oxooctanoyl)-DL-homoserine lactone) are autoinducers in bacterial communication. Key experimental steps include:

Gene expression assays : Use luciferase reporter strains (e.g., E. coli with LuxR promoters) to quantify quorum-sensing activation .

Dose-response studies : Vary lactone concentrations (0.1–100 µM) to establish EC₅₀ values.

Inhibition experiments : Co-treat with quorum-sensing inhibitors (e.g., furanones) to validate specificity .

Analytical validation : Confirm lactone stability via LC-MS and monitor degradation products .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported enzymatic activity data involving this compound derivatives?

Methodological Answer: Discrepancies may arise from variations in enzyme sources, assay conditions, or substrate stereochemistry. To address this:

- Standardize assays : Use recombinantly expressed enzymes (e.g., PET-degrading cutinases) with controlled reaction conditions (pH 7.4, 30°C) .

- Control for stereoisomers : Compare D-, L-, and DL-forms using chiral chromatography .

- Validate kinetics : Perform Michaelis-Menten analyses to calculate Km and Vmax under identical buffer systems .

Example Contradiction : A study reported a 2.9-fold increase in dibutyl phthalate degradation using this compound lactone, while others observed no effect. This may stem from differences in lactone concentration (optimum at 5 mM) or enzyme isoforms .

Q. Q4. What advanced techniques are recommended for studying this compound’s interaction with cell signaling pathways?

Methodological Answer:

- CRISPR-Cas9 knockout models : Delete genes encoding homoserine lactone receptors (e.g., luxR) to assess pathway dependency .

- Metabolomic profiling : Use LC-MS/MS to track this compound incorporation into metabolic networks (e.g., methionine or cysteine biosynthesis) .

- Structural biology : Solve crystal structures of this compound-bound enzymes (e.g., homoserine dehydrogenase) via X-ray crystallography to identify binding motifs .

Q. Q5. How can this compound be optimized as a substrate analog in enzyme engineering studies?

Methodological Answer:

- Directed evolution : Screen mutant libraries (e.g., error-prone PCR of esterases) for enhanced activity against this compound lactones using high-throughput fluorogenic assays .

- Computational design : Employ molecular docking (e.g., AutoDock Vina) to predict lactone-enzyme interactions and guide mutagenesis .

- Stability testing : Assess thermostability via differential scanning calorimetry (DSC) and pH stability using circular dichroism (CD) .

Q. Methodological Pitfalls and Solutions

Q. Q6. What are common challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

Methodological Answer:

- Challenge : Co-eluting metabolites (e.g., homocysteine) interfere with HPLC analysis.

- Solution : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective detection .

- Sample prep : Derivatize with AccQ-Tag™ to enhance sensitivity and reduce matrix effects .

Q. Q7. How should researchers troubleshoot inconsistencies in this compound’s effects on cell culture viability?

Methodological Answer:

- Dose optimization : Perform cytotoxicity assays (e.g., MTT) across a range (0.1–10 mM) to identify non-toxic thresholds .

- Batch variability : Source this compound from certified suppliers (e.g., ≥98% purity) and validate via NMR .

- Media interactions : Pre-test serum-free vs. serum-containing media to rule out binding with serum proteins .

Q. Emerging Research Applications

Q. Q8. What novel roles does this compound play in environmental biotechnology, such as plastic degradation?

Methodological Answer: this compound lactones enhance enzyme-substrate binding in polyethylene terephthalate (PET) degradation. Researchers can:

Screen enzymes : Use lactone-supplemented agar plates with PET nanoparticles to identify active hydrolases .

Kinetic profiling : Monitor lactone-induced conformational changes in enzymes via stopped-flow fluorescence .

Properties

IUPAC Name |

2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862365 | |

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-25-9, 6027-21-0, 672-15-1 | |

| Record name | Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.